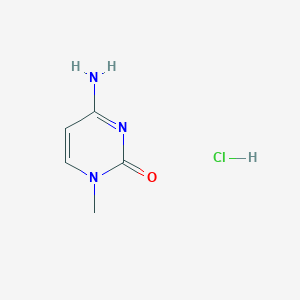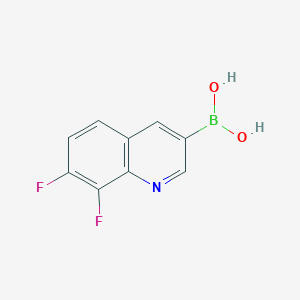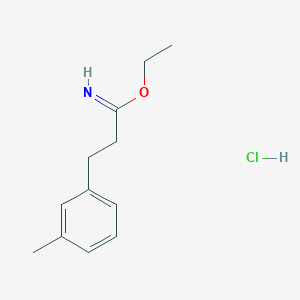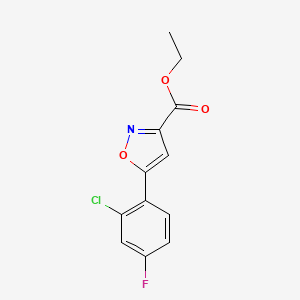![molecular formula C14H20O2 B13347890 4,5-Dimethyl-2-[4-(propan-2-yl)phenyl]-1,3-dioxolane CAS No. 5458-32-2](/img/structure/B13347890.png)
4,5-Dimethyl-2-[4-(propan-2-yl)phenyl]-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Isopropylphenyl)-4,5-dimethyl-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes This compound is characterized by the presence of a dioxolane ring substituted with an isopropylphenyl group and two methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-isopropylphenyl)-4,5-dimethyl-1,3-dioxolane typically involves the reaction of 4-isopropylbenzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds via the formation of a hemiacetal intermediate, which subsequently undergoes cyclization to form the dioxolane ring. The reaction conditions often include:
Catalyst: Acidic catalysts such as p-toluenesulfonic acid or sulfuric acid.
Solvent: Common solvents include toluene or dichloromethane.
Temperature: The reaction is typically carried out at elevated temperatures, around 80-100°C.
Industrial Production Methods
On an industrial scale, the production of 2-(4-isopropylphenyl)-4,5-dimethyl-1,3-dioxolane may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in fixed-bed reactors can also be employed to facilitate the reaction and simplify the separation of the product from the reaction mixture.
化学反応の分析
Types of Reactions
2-(4-Isopropylphenyl)-4,5-dimethyl-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under acidic conditions.
Major Products
Oxidation: Formation of 4-isopropylbenzoic acid or 4-isopropylbenzaldehyde.
Reduction: Formation of 4-isopropylphenylmethanol or 4-isopropylcyclohexane.
Substitution: Formation of halogenated or nitrated derivatives of the phenyl ring.
科学的研究の応用
2-(4-Isopropylphenyl)-4,5-dimethyl-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
作用機序
The mechanism of action of 2-(4-isopropylphenyl)-4,5-dimethyl-1,3-dioxolane involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The dioxolane ring can also participate in ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules.
類似化合物との比較
Similar Compounds
2-(4-Isopropylphenyl)-1,3-dioxolane: Similar structure but lacks the two methyl groups on the dioxolane ring.
4-Isopropylbenzaldehyde: Precursor to the synthesis of 2-(4-isopropylphenyl)-4,5-dimethyl-1,3-dioxolane.
4-Isopropylphenol: Another related compound with a phenolic hydroxyl group instead of the dioxolane ring.
Uniqueness
2-(4-Isopropylphenyl)-4,5-dimethyl-1,3-dioxolane is unique due to the presence of both the isopropylphenyl group and the dioxolane ring with two methyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and research.
特性
CAS番号 |
5458-32-2 |
|---|---|
分子式 |
C14H20O2 |
分子量 |
220.31 g/mol |
IUPAC名 |
4,5-dimethyl-2-(4-propan-2-ylphenyl)-1,3-dioxolane |
InChI |
InChI=1S/C14H20O2/c1-9(2)12-5-7-13(8-6-12)14-15-10(3)11(4)16-14/h5-11,14H,1-4H3 |
InChIキー |
QTHHOQBCLLTLSZ-UHFFFAOYSA-N |
正規SMILES |
CC1C(OC(O1)C2=CC=C(C=C2)C(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(4R,8S)-8-(3-(difluoromethyl)phenyl)-4-methyl-2-methylene-6-oxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B13347835.png)






![3-(4-Amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)cyclobutanone](/img/structure/B13347882.png)
![(1S,2R)-2-[2-(4-bromophenyl)ethynyl]cyclohexan-1-ol](/img/structure/B13347892.png)
![1-isopropyl-6-(tetrahydro-2H-pyran-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B13347896.png)
